methyl 3-isocyanato-4-methylbenzoate
Description
Methyl 3-isocyanato-4-methylbenzoate is an aromatic ester derivative featuring an isocyanato (-NCO) functional group at the 3-position and a methyl (-CH₃) substituent at the 4-position of the benzene ring. This compound belongs to the class of isocyanato benzoates, which are widely utilized in organic synthesis, particularly in the preparation of ureas, carbamates, and polyurethanes via reactions with alcohols or amines.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 3-isocyanato-4-methylbenzoate |
InChI |
InChI=1S/C10H9NO3/c1-7-3-4-8(10(13)14-2)5-9(7)11-6-12/h3-5H,1-2H3 |
InChI Key |
DKMIWOVCPZAWBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-isocyanato-4-methylbenzoate typically involves the reaction of 3-amino-4-methylbenzoic acid with phosgene or a phosgene equivalent to form the isocyanate group. The methyl ester group is introduced through esterification with methanol. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl 3-isocyanato-4-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be used.
Major Products Formed
Ureas and carbamates: Formed from nucleophilic substitution reactions.
Carboxylic acids: Formed from hydrolysis of the ester group.
Scientific Research Applications
methyl 3-isocyanato-4-methylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of methyl 3-isocyanato-4-methylbenzoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products such as ureas and carbamates. These reactions are often used to modify the properties of molecules and materials .
Comparison with Similar Compounds
Data Tables for Structural and Functional Comparisons
Table 1: Key Structural Features of Analogous Compounds
| Compound Name | CAS Number | Substituents (Position) | Functional Group | Key Properties |
|---|---|---|---|---|
| This compound | Not provided | -NCO (3), -CH₃ (4) | Isocyanato ester | High reactivity for carbamate synthesis |
| Ethyl 3-isocyanatobenzoate | 67531-68-4 | -NCO (3) | Isocyanato ester | Ethyl ester enhances lipophilicity |
| Methyl 3-bromo-4-methylbenzoate | 104901-43-1 | -Br (3), -CH₃ (4) | Bromo ester | Electron-withdrawing, deactivated ring |
| 3-Chloro-4-methylphenyl isothiocyanate | 19241-37-3 | -NCS (3), -CH₃ (4) | Isothiocyanate | Lower electrophilicity than -NCO |
Table 2: Reactivity Trends Based on Substituents
| Substituent (Position) | Electronic Effect | Reactivity in Electrophilic Substitution | Preferred Reaction Pathways |
|---|---|---|---|
| -NCO (3) | Moderately EWG | Meta/para orientation | Nucleophilic addition (amines, alcohols) |
| -CH₃ (4) | EWG (via inductive) | Ortho/para orientation | Stabilization via hyperconjugation |
| -Br (3) | Strong EWG | Para orientation | Suzuki coupling, nucleophilic aromatic substitution |
| -NCS (3) | Moderately EWG | Less reactive than -NCO | Thioamide formation |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of methyl 3-isocyanato-4-methylbenzoate while minimizing side reactions?
- Methodological Answer : The synthesis of isocyanate-containing compounds often involves controlled reaction conditions to prevent hydrolysis or polymerization. A retrosynthetic approach using AI-powered tools (e.g., Template_relevance models) can identify feasible routes, such as coupling 3-amino-4-methylbenzoate derivatives with phosgene equivalents under anhydrous conditions . Reactivity can be monitored via thin-layer chromatography (TLC) or inline FTIR spectroscopy to detect intermediate formation.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR (e.g., DMSO-d6 solvent) can confirm the isocyanate group’s presence via characteristic peaks (e.g., δ ~120–130 ppm for isocyanate carbons). Compare with NIST reference data for validation .
- FTIR : The isocyanate group exhibits a strong absorption band near 2270 cm. Ensure sample purity (>95% by GC/HPLC) to avoid overlapping signals from impurities .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as isocyanates are sensitizers .
- Storage : Keep sealed under inert gas (e.g., argon) at 2–8°C to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to process single-crystal diffraction data. High-resolution (<1.0 Å) datasets improve electron density maps for accurate placement of the isocyanate group .
- Visualization : WinGX/ORTEP can generate anisotropic displacement ellipsoid plots to confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonding with ester groups) .
Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for reactions with amines or alcohols. Basis sets like B3LYP/6-311+G(d,p) provide reliable results for isocyanate reactivity .
- MD Simulations : Explore solvent effects (e.g., toluene vs. THF) on reaction kinetics using GROMACS or AMBER .
Q. How do steric and electronic effects influence the stability of this compound in solution?
- Methodological Answer :
- Steric Analysis : Compare substituent effects using Hammett constants (σ values) for the 4-methyl and ester groups. The methyl group’s electron-donating nature may stabilize the isocyanate via inductive effects .
- Kinetic Studies : Conduct variable-temperature H NMR experiments to measure degradation rates in different solvents (e.g., DMF vs. acetonitrile) .
Q. What strategies mitigate challenges in synthesizing this compound analogs for drug discovery?
- Methodological Answer :
- Parallel Synthesis : Use automated liquid handlers to screen reaction conditions (e.g., catalysts, temperatures) for diverse analogs.
- Protection/Deprotection : Temporarily mask the isocyanate with tert-butyldimethylsilyl (TBS) groups during multi-step syntheses .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
